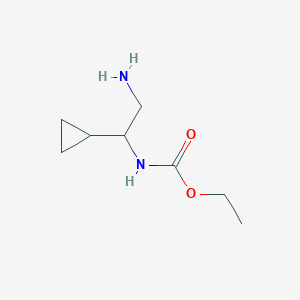
3-(2-Nitroethenyl)pyridine;hydrochloride
Overview
Description
“3-(2-Nitroethenyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 120208-28-8 . It has a molecular weight of 186.6 and its IUPAC name is 3-[(E)-2-nitroethenyl]pyridine hydrochloride . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for “3-(2-Nitroethenyl)pyridine hydrochloride” is 1S/C7H6N2O2.ClH/c10-9(11)5-3-7-2-1-4-8-6-7;/h1-6H;1H/b5-3+ . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(2-Nitroethenyl)pyridine hydrochloride” is a powder . The compound has a molecular weight of 186.6 and its IUPAC name is 3-[(E)-2-nitroethenyl]pyridine hydrochloride .Scientific Research Applications
Catalytic Synthesis and Organic Chemistry
Catalytic Synthesis of Isocyanates : Pyridine and pyridine hydrochloride are noted for activating catalysts in the synthesis of isocyanates from aromatic nitro compounds. This process involves converting compounds like nitrobenzene to their corresponding isocyanates, highlighting the role of pyridine derivatives in catalysis (Manov-Yuvenskii, Smetanin, & Nefedov, 1980).
Pyrrolo-imidazo[1,2-a]pyridine Scaffolds : The reaction between N-tosylhydrazones and 2-chloro-3-nitroimidazo[1,2-a]pyridines leads to the formation of 3-nitro-2-(arylvinyl)imidazo[1,2-a]pyridine derivatives. This method provides rapid access to new chemical libraries, demonstrating the application in synthesizing diverse molecular structures (Zhang et al., 2019).
Material Science and Chemistry
Redox-Denitration Reactions : In a study focusing on the transformation of nitro compounds in pyridine containing pyridine hydrochloride, it was discovered that certain compounds undergo redox-denitration, indicating potential applications in material chemistry (Rees & Tsoi, 2000).
Corrosion Inhibition : Research has shown that compounds like 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine can effectively reduce the corrosion rate of carbon steel in acidic solutions, indicating applications in material protection (Bouhrira et al., 2010).
Pharmacology and Drug Synthesis
- Antineoplastic Drug Synthesis : A study focused on a synthetic route for preparing the antineoplastic drug GDC-0449, starting with pyridine derivatives. This research highlights the role of pyridine hydrochloride in pharmaceutical synthesis (Cao et al., 2014).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
3-(2-nitroethenyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2.ClH/c10-9(11)5-3-7-2-1-4-8-6-7;/h1-6H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOQVRHFUYOWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120208-28-8 | |
| Record name | Pyridine, 3-(2-nitroethenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120208-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride](/img/structure/B1422992.png)






![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)


